![molecular formula C8H12F2O2 B2800495 1,1-Diethoxy-4,4-difluorobut-2-yne CAS No. 1089212-51-0](/img/structure/B2800495.png)
1,1-Diethoxy-4,4-difluorobut-2-yne
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Description
1,1-Diethoxy-4,4-difluorobut-2-yne is a chemical compound with the CAS Number: 1089212-51-0 . It has a molecular weight of 178.18 . The IUPAC name for this compound is 1,1-diethoxy-4,4-difluorobut-2-yne .
Molecular Structure Analysis
The InChI code for 1,1-Diethoxy-4,4-difluorobut-2-yne is 1S/C8H12F2O2/c1-3-11-8(12-4-2)6-5-7(9)10/h7-8H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1,1-Diethoxy-4,4-difluorobut-2-yne is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
1,1-Diethoxy-4,4-difluorobut-2-yne derivatives are pivotal in synthesizing complex molecules. For instance, the compound 3,3,4,4-tetraethoxybut-1-yne (TEB) has been synthesized with excellent yield and found to be thermally stable up to 150°C. It is stable in neutral and basic aqueous solutions but unstable in acidic media. This stability spectrum allows for its application in various chemical reactions, including the synthesis of 1,1-diethoxybut-3-yn-2-one under optimal conditions (Sydnes et al., 2007).
Cyclization Reactions
1-(4,4-diethoxybutyl)-3-aryl(thio)ureas, derivatives of diethoxybutane, participate in reactions leading to the formation of 2-aryl-1-(N-phenylcarbamothioyl)pyrrolidines and 1,1´-bis(N-arylcarbamo(thio)yl)-2,3´-bipyrrole derivatives. These reactions underline the importance of diethoxy derivatives in synthesizing nitrogen-containing heterocycles, which are significant in pharmaceuticals and agrochemicals (Smolobochkin et al., 2016).
Photonic Applications
Polyfluorene-based conjugated polyelectrolytes, incorporating diethoxy functional groups, have been synthesized and utilized as cathode interlayers in polymer light-emitting diodes (PLEDs) and solar cells. These materials enhance device performance, demonstrating the critical role of diethoxy-containing compounds in developing advanced photonic applications (Xu et al., 2014).
Organic Synthesis and Molecular Structures
The synthesis of new acyclic analogues of nucleotides with a 1,2-alkadienic skeleton showcases the versatility of diethoxy-containing compounds in creating novel structures with potential applications in drug design and biomolecular studies (Brel et al., 2003).
Antibacterial and Antifungal Activities
1,1,4-Triphenyl-substituted 1,3-enynes, which share structural motifs with diethoxy derivatives, have been studied for their biological activities. These studies reveal the potential of such compounds in developing new antibacterial and antifungal agents, highlighting the broader implications of research on diethoxy-containing enynes (Pineda et al., 2020).
properties
IUPAC Name |
1,1-diethoxy-4,4-difluorobut-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-3-11-8(12-4-2)6-5-7(9)10/h7-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXFQPGUWVDSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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